FURAN-2-CARBOXYLIC ACID (1-(3-(4-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE
Overview
Description
FURAN-2-CARBOXYLIC ACID (1-(3-(4-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is a complex organic compound that features a furan ring, a carboxylic acid group, and a thiourea derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (1-(3-(4-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, such as the oxidation of an aldehyde group to a carboxylic acid.
Attachment of the Thiourea Derivative:
Addition of the Trichloroethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trichloroethyl group can be substituted with other nucleophiles.
Condensation: The thiourea derivative can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium, platinum, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of FURAN-2-CARBOXYLIC ACID (1-(3-(4-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures and carboxylic acid groups.
Thiourea derivatives: Compounds with similar thiourea groups.
Trichloroethyl derivatives: Compounds with similar trichloroethyl groups.
Uniqueness
FURAN-2-CARBOXYLIC ACID (1-(3-(4-BR-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is unique due to the combination of these functional groups, which can impart specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3N3O2S/c15-8-3-5-9(6-4-8)19-13(24)21-12(14(16,17)18)20-11(22)10-2-1-7-23-10/h1-7,12H,(H,20,22)(H2,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKLXNUNAPKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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